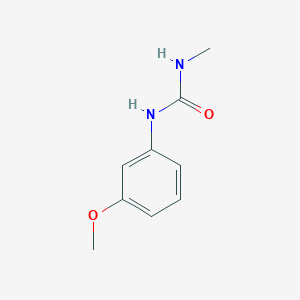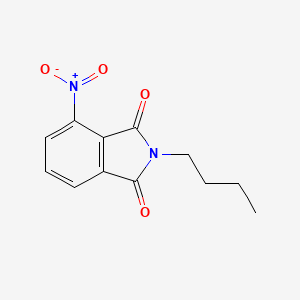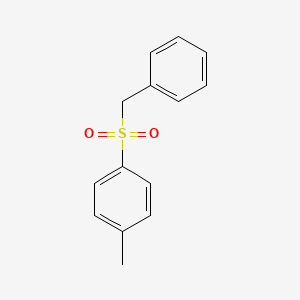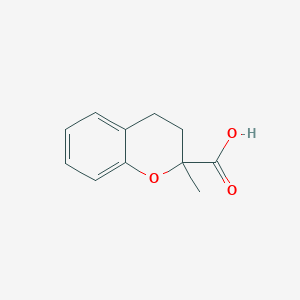![molecular formula C7H9N B6613493 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole CAS No. 95014-37-2](/img/structure/B6613493.png)
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is a heterocyclic compound with the molecular formula C7H9N It is a derivative of pyrrole, featuring a fused cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using catalytic processes. For instance, the use of metal catalysts such as ruthenium or copper in the presence of suitable bases can facilitate the formation of pyrrole derivatives . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield tetrahydropyrrole derivatives.
Substitution: N-substitution reactions are common, where alkyl or acyl groups replace hydrogen atoms on the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrroles and tetrahydropyrroles, which have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: It has potential therapeutic applications, including as inhibitors of viral replication and anti-inflammatory agents
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits viral replication by binding to viral core proteins, preventing the encapsidation of viral RNA . In anti-inflammatory applications, it inhibits the activation of nuclear factor kappa-B (NF-κB) by blocking IκB kinase activities, thereby reducing the expression of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
2-Substituted-1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Known for its anti-inflammatory properties.
2-Phenyl-1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Used in the synthesis of polysubstituted pyrroles.
Uniqueness: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in therapeutic applications make it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
2,4,5,6-tetrahydrocyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-6-4-8-5-7(6)3-1/h4-5,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHYOYHHMPFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B6613421.png)





![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)

![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)





